molecular formula C13H11NO5S B1416197 6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid CAS No. 1031599-54-8

6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid

Cat. No. B1416197
CAS RN: 1031599-54-8
M. Wt: 293.3 g/mol
InChI Key: GNCUFXAMTSWFGV-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1031599-54-8 . It has a molecular weight of 293.3 and is typically available in powder form . The IUPAC name for this compound is 6-[(4-methoxyphenyl)sulfonyl]nicotinic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO5S/c1-19-10-3-5-11(6-4-10)20(17,18)12-7-2-9(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 293.3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds structurally related to "6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid" have been synthesized and evaluated for their antimicrobial properties. For instance, new pyridine derivatives have shown considerable antibacterial activity, indicating their potential as antimicrobial agents (Patel & Agravat, 2009).

Structural Characterization

  • The crystal structure and molecular conformation of related compounds, such as solvated pyrrolidine carboxamides, have been extensively studied. These studies provide insights into the molecular arrangements and interactions that could influence the compound's properties and applications (Banerjee et al., 2002).

Application in Catalysis

  • Sulfonated Schiff base copper(II) complexes, which are likely related to the chemical structure of interest, have been identified as efficient and selective catalysts in alcohol oxidation. This showcases the potential of such compounds in catalytic applications, contributing to the development of green chemistry processes (Hazra et al., 2015).

Dielectric and Molecular Framework Properties

  • The dielectric properties and formation of porous hydrogen-bonded organic frameworks using related pyridine dicarboxylic acid derivatives have been explored. These findings have implications for the use of such compounds in electronic materials and molecular electronics (Suku & Ravindran, 2021).

Safety and Hazards

The safety data sheet for this compound is available . It’s important to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only in well-ventilated areas . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

6-(4-methoxyphenyl)sulfonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-19-10-3-5-11(6-4-10)20(17,18)12-7-2-9(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCUFXAMTSWFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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